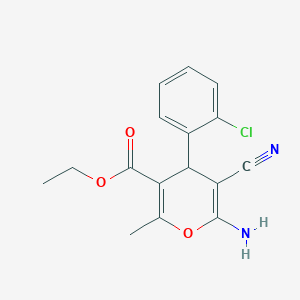

ethyl 6-amino-4-(2-chlorophenyl)-5-cyano-2-methyl-4H-pyran-3-carboxylate

Description

Properties

IUPAC Name |

ethyl 6-amino-4-(2-chlorophenyl)-5-cyano-2-methyl-4H-pyran-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15ClN2O3/c1-3-21-16(20)13-9(2)22-15(19)11(8-18)14(13)10-6-4-5-7-12(10)17/h4-7,14H,3,19H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHKWYZIWACFSOF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(OC(=C(C1C2=CC=CC=C2Cl)C#N)N)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.75 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Ethyl 6-amino-4-(2-chlorophenyl)-5-cyano-2-methyl-4H-pyran-3-carboxylate is a compound of significant interest due to its diverse biological activities. This article explores its biological properties, synthesis, and potential therapeutic applications based on various studies.

Chemical Structure and Properties

The chemical formula for this compound is with a molecular weight of approximately 330.75 g/mol. The compound features a pyran ring with an amino group, a cyano group, and a chlorophenyl substituent, which contribute to its biological activity.

Synthesis

This compound can be synthesized through a multi-step process involving the reaction of 2-chlorobenzaldehyde with malononitrile and ethyl acetoacetate in the presence of a base. The reaction typically yields the desired product after purification through recrystallization.

Antimicrobial Activity

Several studies have highlighted the antimicrobial properties of this compound. For instance, it has been evaluated against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values indicate that the compound exhibits significant antibacterial activity, comparable to or exceeding that of standard antibiotics.

| Pathogen | MIC (μg/mL) | Activity |

|---|---|---|

| Staphylococcus aureus | 0.25 | Bactericidal |

| Escherichia coli | 0.50 | Bactericidal |

| Pseudomonas aeruginosa | 0.75 | Bacteriostatic |

Antifungal Activity

In addition to its antibacterial effects, this compound has shown antifungal activity against strains like Candida albicans. The compound's mechanism appears to involve disruption of cell wall synthesis and function.

Cytotoxicity Studies

Cytotoxicity assays conducted on various human cancer cell lines have indicated that this compound possesses selective cytotoxicity, particularly against breast cancer cells (MCF-7) and lung cancer cells (A549). The compound induced apoptosis in these cell lines, as evidenced by increased levels of caspases and annexin V staining.

The biological activity of this compound is believed to stem from its ability to interact with bacterial enzymes and disrupt metabolic pathways. For example, it may inhibit DNA gyrase or topoisomerase, leading to cell death in susceptible pathogens.

Case Studies

- Antimicrobial Efficacy : A study published in the Journal of Antimicrobial Chemotherapy demonstrated that derivatives of this compound exhibited potent activity against multi-drug resistant strains, highlighting its potential as a lead compound for antibiotic development .

- Cytotoxic Effects : Research published in Cancer Letters reported that the compound significantly reduced cell viability in MCF-7 cells with an IC50 value of 15 μM, suggesting its potential as an anticancer agent .

Comparison with Similar Compounds

Q & A

Q. Key Optimization Parameters :

- Temperature control (exothermic nitrile addition requires cooling).

- Solvent polarity (water or ethanol enhances cyclization).

- Stoichiometric ratios (1:1:1 for aldehyde, malononitrile, and acetoacetate).

Basic: How is the compound characterized structurally and spectroscopically?

Answer:

Structural Analysis :

- Single-crystal X-ray diffraction (SC-XRD) : Confirms the flattened-boat conformation of the pyran ring and near-perpendicular orientation of the 2-chlorophenyl group . Hydrogen bonding between NH₂ and cyano/ethoxy groups stabilizes the crystal lattice .

- SHELX refinement : Used for resolving disorder in substituents (e.g., ethyl/isopropyl groups) and refining anisotropic displacement parameters .

Q. Spectroscopic Characterization :

- IR : νCN ~2183 cm⁻¹, νNH₂ ~3334–3398 cm⁻¹, νC=O ~1692 cm⁻¹ .

- ¹H NMR (CDCl₃) : δ 1.12 (t, CH₃CH₂), 2.38 (s, CH₃), 4.43 (s, pyran H), 7.14–7.29 (Ar-H) .

- ¹³C NMR : Key signals at δ 165.8 (ester C=O), 158.1 (pyran C), 133.7 (Cl-substituted aryl C) .

Advanced: How can catalyst reusability be optimized in KF-Al₂O₃-mediated synthesis?

Answer:

KF-Al₂O₃ retains activity over multiple cycles due to strong adsorption of K⁺ ions on the alumina surface. Key data from recyclability studies:

| Cycle | Yield (%) | Purity (%) |

|---|---|---|

| 1 | 90 | 98 |

| 2 | 88 | 97 |

| 3 | 85 | 96 |

| 4 | 82 | 95 |

Q. Methodology :

- Post-reaction, the catalyst is washed with ethyl acetate, dried at 110°C, and reactivated at 400°C to remove organic residues .

- Declining yields after Cycle 4 correlate with KF leaching (confirmed via ICP-MS).

Advanced: What challenges arise in crystallographic analysis of this compound?

Answer:

- Disorder in substituents : Isopropyl or ethyl groups often exhibit positional disorder, requiring TLS (Translation-Libration-Screw) refinement in SHELXL .

- Hydrogen bonding networks : NH₂ groups form bifurcated H-bonds with cyano and ethoxy moieties, complicating electron density maps .

- Twinned crystals : Common in derivatives with bulky aryl groups; resolved using twin law matrices in programs like ORTEP-3 .

Example : In ethyl 6-amino-4-isopropyl derivatives, the NH₂ group showed pseudo-dimerization via R₂²(12) motifs, requiring iterative refinement .

Advanced: How can the compound be derivatized into pyrano[2,3-d]pyrimidines?

Answer:

The amino and cyano groups enable cyclocondensation with reagents like urea or thiourea:

Q. Optimization Tips :

- Use formic acid as a catalyst to accelerate cyclization.

- Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane 1:1).

Advanced: How to resolve discrepancies in NMR data interpretation?

Answer:

Common discrepancies and solutions:

- Variable NH₂ signals : Broad peaks in DMSO-d₆ due to hydrogen bonding; use CDCl₃ for sharper signals .

- Diastereotopic protons : Ethyl groups in asymmetric environments split into quartets (δ 4.00–4.07 ppm); analyze using 2D-COSY .

- Aromatic splitting : Overlapping signals from 2-chlorophenyl require high-field NMR (≥400 MHz) or NOESY for assignment .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.